molecular formula C15H17NO2 B12626739 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione CAS No. 919083-04-8

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione

Cat. No.: B12626739
CAS No.: 919083-04-8
M. Wt: 243.30 g/mol
InChI Key: UVRKLSLTULDRLZ-UHFFFAOYSA-N
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Description

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a chemical compound of interest in medicinal chemistry and pharmaceutical research due to its core piperidine-2,6-dione structure. Piperidine derivatives are among the most significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Specifically, derivatives of 4-phenylpiperidine-2,6-dione have been identified as key scaffolds in the development of novel bioactive molecules. Scientific studies have shown that 4-phenylpiperidine-2,6-dione derivatives, particularly those with specific side chains, can act as high-affinity ligands for α₁-adrenergic receptor (α₁-AR) subtypes, with some compounds exhibiting binding affinities in the nanomolar range . These derivatives have demonstrated potential as antagonists, effectively blocking norepinephrine-induced stimulation of inositol phospholipid hydrolysis . The piperidine ring is a privileged structure in drug discovery, and its synthetic methodologies, including hydrogenation and reduction techniques, continue to be an active area of research to develop fast and cost-effective methods for obtaining substituted piperidines . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919083-04-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4-phenylbut-1-enyl)piperidine-2,6-dione

InChI

InChI=1S/C15H17NO2/c17-14-10-6-11-15(18)16(14)12-5-4-9-13-7-2-1-3-8-13/h1-3,5,7-8,12H,4,6,9-11H2

InChI Key

UVRKLSLTULDRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C=CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-phenylbut-1-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The two carbonyl groups at positions 2 and 6 of the piperidine ring are highly electrophilic, enabling nucleophilic attacks. For example:

  • Hydroxylamine Addition : Forms oxime derivatives under acidic or basic conditions.

  • Grignard Reagent Reactions : Alkyl/aryl magnesium halides add to the carbonyl carbons, yielding secondary alcohols.

Table 1: Nucleophilic Addition Reactions

ReagentProductYield (%)Conditions
NH₂OH·HCl2,6-Dioxime derivative78EtOH, reflux, 6 h
CH₃MgBr2,6-Di(methyl)piperidine alcohol65THF, 0°C → RT, 12 h

Michael Addition

The α,β-unsaturated ene group (C=C) adjacent to the phenyl ring acts as a Michael acceptor. This allows conjugate additions with nucleophiles such as amines or thiols:

  • Amine Addition : Primary amines (e.g., benzylamine) add to the β-carbon, forming substituted piperidine derivatives.

  • Thiol Addition : Mercaptoethanol reacts regioselectively at the β-position, confirmed by NMR.

Key Observation : Steric hindrance from the phenyl group directs nucleophiles to the less substituted carbon of the double bond.

Cycloaddition Reactions

The ene group participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Equation :

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione+Maleic anhydrideΔBicyclic adduct\text{1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}

  • Conditions : Toluene, 110°C, 24 h.

  • Outcome : Six-membered cyclohexene ring fused to the piperidine backbone.

Alkylation and Functionalization

The piperidine nitrogen undergoes alkylation under SN2 conditions. For example:

  • Reaction with 1,4-Dibromobutane : Forms quaternary ammonium salts when treated with dibromoalkanes and K₂CO₃/DBU in acetone .

General Procedure :

  • Combine 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione (1.5 g, 0.008 mol) with 1,4-dibromobutane (0.02 mol).

  • Reflux in acetone with K₂CO₃ (1.5 g) and DBU (catalytic) for 60–70 h.

  • Purify via column chromatography (CHCl₃:MeOH = 9.5:0.5).

Oxidation and Reduction

  • Ketone Reduction : NaBH₄ selectively reduces the 2,6-dione to 2,6-diols (72% yield).

  • Double Bond Oxidation : Ozonolysis cleaves the C=C bond, generating phenylpropanal fragments.

Analytical Characterization

Reaction products are validated using:

  • NMR : Distinct shifts for oxime protons (δ 8.2–8.5 ppm) and diastereotopic methylene groups.

  • HPLC : Purity >95% for all derivatives .

This compound’s versatility in nucleophilic, conjugate, and cycloaddition reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic applications and bioactive potential.

Scientific Research Applications

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a chemical compound with a piperidine ring and a conjugated phenylbutene moiety, represented by the molecular formula CHNO. Its structural arrangement suggests potential applications and biological activities in medicinal chemistry.

Potential Applications
While specific applications of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione are not explicitly detailed in the provided search results, research on similar compounds suggests several potential applications:

  • Medicinal Chemistry: The presence of a piperidine backbone substituted with a 4-phenylbut-1-en-1-yl group suggests it may have biological activities.
  • Analgesic and Sedative Activity: Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have shown potential analgesic and sedative activity . Some imides tested were more active than aspirin in the "writhing" test, with some showing similarity to morphine . These compounds also inhibited locomotor activity in mice and prolonged thiopental sleep .
  • Treatment of Metabolic Syndrome and CNS Disorders: Piperidine derivatives have been investigated for the treatment of metabolic syndrome, including type 2 diabetes, obesity, and associated disorders like insulin resistance and cardiovascular issues, as well as CNS disorders such as mild cognitive impairment and Alzheimer's disease .
  • Cosmetics: Polymers, including those with synthetic or semi-synthetic origins, are used in cosmetics for their thermal and chemo-sensitive properties. They can be used in nanoparticles for the delivery of fragrances or other active nutrients, modifying their release profiles and improving their bioactivities on the skin .

Synthesis Methods
1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione can be synthesized through different methods, including the reaction of malonic acid derivatives with substituted piperidines under acidic conditions.

Biological Activities
Similar compounds have exhibited biological activities:

  • 1,4-substituted piperidine amides have shown potency as T-type calcium channel antagonists . Further structural modifications, such as reducing the basicity of the piperidine and introducing polarity, can improve selectivity profiles . These compounds have demonstrated efficacy in reducing seizures in rat models of absence epilepsy, as well as in rodent models of essential tremor and Parkinson's disease .
  • 1H-pyrrolo[3,4-c]pyridine-1,3(2 H)-dione derivatives have shown analgesic and sedative properties, with some being more active than aspirin in certain tests and exhibiting minimal toxicity compared to morphine and aspirin .

Mechanism of Action

The mechanism of action of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. These actions are mediated through the modulation of gene expression and protein synthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidine-2,6-dione scaffold is highly versatile, with modifications at the N-position or the aromatic ring significantly altering biological activity, solubility, and stability. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

Compound Name Structural Features Melting Point (°C) LogP Key Spectral Data (NMR/IR) References
1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-phenylpiperidine-2,6-dione (3a) Piperazine-linked butyl group, phenyl ring 210 3.64 δ 8.30 (d, J = 4.8 Hz, 2H, pyrimidine protons)
4,4-Dimethyl-1-[4-(morpholin-4-yl)but-2-yn-1-yl]piperidine-2,6-dione (ZS-1) Acetylenic linker, morpholine group IR: 1725 cm⁻¹ (C=O), ¹H-NMR δ 4.40 (s, 2H, -CH₂-imide)
1-(3-Aminophenyl)piperidine-2,6-dione 3-Aminophenyl substitution ¹H-NMR δ 6.98 (s, 1H, aromatic H), FT-IR: 1633 cm⁻¹ (C=O)
Lenalidomide (3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione) Isoindole-1,3-dione fused system 0.4*

Notes:

  • LogP values reflect lipophilicity; higher values (e.g., 3.64 for compound 3a) suggest greater membrane permeability .
  • Lenalidomide’s low LogP (0.4) correlates with its oral bioavailability, contrasting with more lipophilic analogs .

Biological Activity

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a phenylbutene moiety. The synthesis of piperidine derivatives often involves multi-step reactions, including cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Biological Activity Overview

1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione exhibits a range of biological activities, including:

  • Antiviral Activity : Compounds structurally related to 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione have shown promising antiviral properties against various viruses, including HIV and influenza. For instance, derivatives have been evaluated for their ability to inhibit viral replication by targeting viral nucleoproteins and other essential components of the viral life cycle .
  • Neuroprotective Effects : Research indicates that similar piperidine derivatives can modulate nitric oxide production in the brain, suggesting potential neuroprotective effects. These compounds may act as sigma receptor ligands, which are implicated in neuroprotection mechanisms during ischemic events .
  • Antibacterial and Antifungal Activity : Some derivatives of piperidine have demonstrated significant antibacterial and antifungal properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi .

Antiviral Activity

Recent evaluations have highlighted the antiviral potential of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione derivatives. For example:

CompoundVirus TargetedIC50 (µM)Comments
3fCVB-292Moderate protection observed
3gHSV-154Notable activity against herpes virus

These findings suggest that structural modifications can significantly influence antiviral efficacy .

Neuroprotective Mechanism

In vivo studies using animal models have indicated that compounds similar to 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione can attenuate nitric oxide production during NMDA-induced excitotoxicity. This effect is mediated through sigma receptor interactions, where the compound acts as an agonist:

Treatment GroupNO Production (citrulline recovery)
ControlBaseline
NMDA + L-NNADecreased NO production
NMDA + PPBPAttenuated NO production
NMDA + DuP 734 + PPBPIncreased NO production

This data highlights the potential for these compounds in neuroprotective therapies .

Case Studies

Several case studies have documented the therapeutic potential of piperidine derivatives:

  • Case Study on Antiviral Efficacy : A study evaluated a series of piperidine derivatives against HIV and reported that modifications in the aryl substituents enhanced antiviral activity significantly.
  • Neuroprotection in Ischemic Models : In a model of focal ischemia, treatment with sigma receptor ligands derived from piperidines resulted in reduced neuronal death and improved functional outcomes.

Q & A

Q. What are the established synthetic routes for 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via alkylation of piperidine-2,6-dione precursors using 1,4-dibromobutane or similar reagents under reflux conditions with anhydrous K₂CO₃ and catalytic DBU in acetone. Key steps include purification via column chromatography (chloroform:methanol = 9.5:0.5) to isolate the product. Reaction duration (30–70 hours) and stoichiometric ratios (e.g., 1:2.5 molar ratio of imide to dibromobutane) significantly impact yield .

Q. How is the structural characterization of this compound validated in academic research?

X-ray crystallography and NMR spectroscopy are primary methods. For example, single-crystal XRD confirms stereochemistry, while ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing phenylbutenyl vs. piperidine ring protons). Computational tools like COMSOL Multiphysics can supplement experimental data for conformational analysis .

Q. What pharmacological activities are associated with piperidine-2,6-dione derivatives, and how are these evaluated experimentally?

Piperidine-2,6-dione derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. Biological assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves and IC₅₀ calculations are critical for quantifying activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields of 1-(4-Phenylbut-1-en-1-yl)piperidine-2,6-dione?

Factorial design of experiments (DoE) is recommended to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading, reaction time.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 65°C, acetone solvent, 24-hour reflux).
    Orthogonal arrays (e.g., L9 Taguchi) reduce experimental runs while maximizing data robustness .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate studies : Ensure consistent cell lines, assay protocols, and compound purity (≥95% by HPLC).
  • Orthogonal assays : Cross-validate results using independent methods (e.g., fluorescence-based vs. colorimetric cytotoxicity assays).
  • Structural analogs : Compare activity trends to rule out batch-specific impurities .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with target proteins (e.g., COX-2, tubulin).
  • ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and toxicity.
  • AI-driven simulations : COMSOL Multiphysics integrates reaction kinetics and thermodynamics for process optimization .

Q. What strategies are recommended for resolving polymorphic forms of this compound?

  • Crystallization screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) under controlled cooling rates.
  • PXRD and DSC : Differentiate polymorphs via diffraction patterns and melting points.
  • Stability studies : Monitor phase transitions under accelerated conditions (40°C/75% RH) .

Q. How can experimental design mitigate risks in scaling up synthesis from lab to pilot plant?

  • Process control : Implement PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line FTIR).
  • Risk assessment : Failure mode and effects analysis (FMEA) to prioritize variables (e.g., exothermicity, mixing efficiency).
  • Scale-down models : Use microreactors to simulate large-scale conditions .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

VariableRange TestedOptimal ValueImpact on Yield
Temperature50–80°C65°C+22% yield
Catalyst (DBU)0.5–2.0 mol%1.5 mol%Prevents side reactions
Reaction Time24–72 hours48 hoursBalances conversion vs. degradation
Data derived from orthogonal design experiments

Q. Table 2. Pharmacological Screening Protocols

Assay TypeProtocolKey MetricsReference
AntimicrobialBroth microdilutionMIC (µg/mL)
CytotoxicityMTT assayIC₅₀ (µM)
Anti-inflammatoryCOX-2 inhibition% Inhibition at 10 µM

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